molecular formula C10H14N2O3 B8098938 2-(Dimethoxymethyl)-6-(methylamino)pyridine-3-carbaldehyde

2-(Dimethoxymethyl)-6-(methylamino)pyridine-3-carbaldehyde

Cat. No. B8098938
M. Wt: 210.23 g/mol
InChI Key: NDNMUQQBOAUKPO-UHFFFAOYSA-N
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Description

Pyridinium salts, which are structurally diverse, are common structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts are highlighted in terms of their synthetic routes and reactivity . A series of pyridine-3-carboxamide inhibitors of DNA gyrase and DNA topoisomerase IV were designed using a computational de novo design approach .


Molecular Structure Analysis

Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .


Chemical Reactions Analysis

Pyridinium salts have been highlighted in terms of their synthetic routes and reactivity . A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .


Physical And Chemical Properties Analysis

Pyridine is a colorless liquid with an unpleasant smell. It can be made from crude coal tar or from other chemicals .

Mechanism of Action

A series of pyridine-3-carboxamide inhibitors of DNA gyrase and DNA topoisomerase IV were designed using a computational de novo design approach .

Safety and Hazards

Pyridine is used to dissolve other substances. It is also used to make many different products such as medicines, vitamins, food flavorings, paints, dyes, rubber products, adhesives, insecticides, and herbicides .

Future Directions

The use of gluconic acid in organic synthesis offers significant benefits like cost-effective, simple operation, reusable catalyst, and green method . The reaction completed in 2–12 hours to afford white stable solid compounds with very good yield .

properties

IUPAC Name

2-(dimethoxymethyl)-6-(methylamino)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-11-8-5-4-7(6-13)9(12-8)10(14-2)15-3/h4-6,10H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNMUQQBOAUKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)C=O)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)-6-(methylamino)pyridine-3-carbaldehyde

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